P-P-s4Ura-Ribf.NH3 P-P-s4Ura-Ribf.NH3
Brand Name: Vulcanchem
CAS No.: 108322-05-0
VCID: VC0034667
InChI: InChI=1S/C9H14N2O11P2S.H3N/c12-6-4(3-20-24(18,19)22-23(15,16)17)21-8(7(6)13)11-2-1-5(25)10-9(11)14;/h1-2,4,6-8,12-13H,3H2,(H,18,19)(H,10,14,25)(H2,15,16,17);1H3
SMILES: C1=CN(C(=O)NC1=S)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O.N
Molecular Formula: C9H23N5O11P2S
Molecular Weight: 471.318342

P-P-s4Ura-Ribf.NH3

CAS No.: 108322-05-0

Cat. No.: VC0034667

Molecular Formula: C9H23N5O11P2S

Molecular Weight: 471.318342

* For research use only. Not for human or veterinary use.

P-P-s4Ura-Ribf.NH3 - 108322-05-0

Specification

CAS No. 108322-05-0
Molecular Formula C9H23N5O11P2S
Molecular Weight 471.318342
IUPAC Name azane;[3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate
Standard InChI InChI=1S/C9H14N2O11P2S.H3N/c12-6-4(3-20-24(18,19)22-23(15,16)17)21-8(7(6)13)11-2-1-5(25)10-9(11)14;/h1-2,4,6-8,12-13H,3H2,(H,18,19)(H,10,14,25)(H2,15,16,17);1H3
SMILES C1=CN(C(=O)NC1=S)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O.N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator